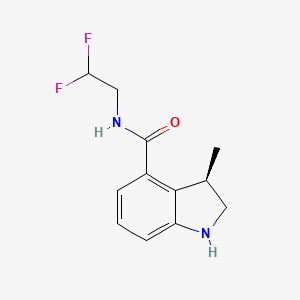
(R)-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroethyl group attached to an indoline ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methylindoline.
Formation of Intermediate: The 2,2-difluoroethanol is first converted into a suitable intermediate, such as 2,2-difluoroethyl tosylate, through a reaction with p-toluenesulfonyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 3-methylindoline in the presence of a base, such as potassium carbonate, to form the desired product, ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Difluoroethanol: A precursor in the synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.
3-Methylindoline: Another precursor used in the synthesis.
Difluoromethylated Ketoimines: Compounds with similar difluoroethyl groups.
Uniqueness
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is unique due to its specific combination of a difluoroethyl group and an indoline ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various scientific applications.
特性
分子式 |
C12H14F2N2O |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
(3R)-N-(2,2-difluoroethyl)-3-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H14F2N2O/c1-7-5-15-9-4-2-3-8(11(7)9)12(17)16-6-10(13)14/h2-4,7,10,15H,5-6H2,1H3,(H,16,17)/t7-/m0/s1 |
InChIキー |
NYUINMYDCLUGQU-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1CNC2=CC=CC(=C12)C(=O)NCC(F)F |
正規SMILES |
CC1CNC2=CC=CC(=C12)C(=O)NCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


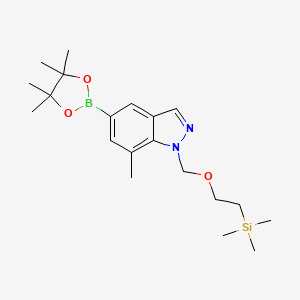
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
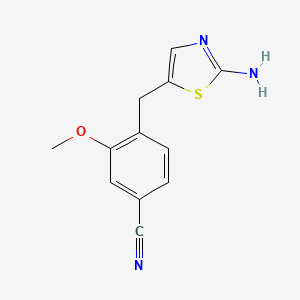
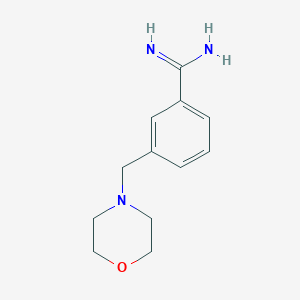
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)
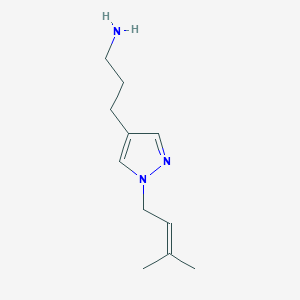

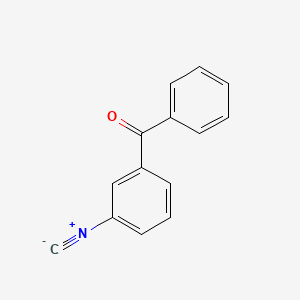

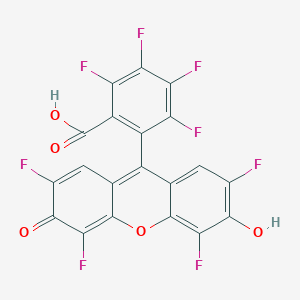


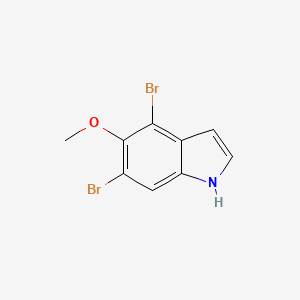
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
